molecular formula C14H19BrN4O B6437084 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one CAS No. 2548980-54-5

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one

Cat. No.: B6437084
CAS No.: 2548980-54-5
M. Wt: 339.23 g/mol
InChI Key: JRPBXOGTROWDMA-UHFFFAOYSA-N
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Description

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one is a useful research compound. Its molecular formula is C14H19BrN4O and its molecular weight is 339.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.07422 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance efficacy and selectivity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Case studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology .

Biological ActivityTarget Organisms/CellsMIC (µM)Reference
AntibacterialStaphylococcus aureus20 - 40
AntibacterialEscherichia coli40 - 70
AntitumorVarious cancer cell linesVaries

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of bromine atoms enhances the compound's reactivity and biological activity. Brominated compounds often exhibit increased binding affinity to biological targets due to halogen bonding interactions, making them valuable in drug design.

Properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c15-11-5-16-18(9-11)8-10-6-17(7-10)13-3-4-19(14(13)20)12-1-2-12/h5,9-10,12-13H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBXOGTROWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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